molecular formula C16H14BrFN2O3 B2648043 N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903236-72-5

N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2648043
CAS No.: 1903236-72-5
M. Wt: 381.201
InChI Key: HAQVVIYCMQNDNV-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, an oxolane group attached to the pyridine ring, and a carboxamide functional group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Phenyl Ring: The starting material, 2-bromo-4-fluoroaniline, is reacted with appropriate reagents to introduce the oxolane group.

    Pyridine Ring Formation: The intermediate is then coupled with a pyridine derivative under suitable conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

    Oxidation and Reduction: The oxolane group can be oxidized to a lactone or reduced to a diol.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Derivatives with different functional groups on the phenyl ring.

    Oxidation: Lactones or carboxylic acids.

    Reduction: Diols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
  • N-(2-bromo-4-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
  • N-(2-bromo-4-fluorophenyl)-2-(tetrahydrofuran-3-yloxy)pyridine-4-carboxamide

Uniqueness

N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is unique due to the specific combination of substituents on the phenyl ring and the presence of the oxolane group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, a compound with the molecular formula C16_{16}H14_{14}BrFN2_2O3_3 and a molecular weight of 381 Da, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H14_{14}BrFN2_2O3_3
  • Molecular Weight : 381 Da
  • LogP : 3.1
  • Polar Surface Area : 60 Å
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

Biological Activity Overview

The biological activity of this compound has been investigated for various applications, particularly in the realm of medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy against resistant strains highlights its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFindingsReference
In vitro study on cancer cell linesSignificant inhibition of cell proliferation; induction of apoptosis
Antimicrobial testingEffective against E. coli and S. aureus; potential for multidrug-resistant infections
Neuroprotective studyReduced oxidative stress; improved cognitive function in animal models

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis, rendering bacteria susceptible to lysis.
  • Neuroprotective Pathways : It enhances antioxidant defenses, reducing neuronal damage from oxidative stress.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O3/c17-13-8-11(18)1-2-14(13)20-16(21)10-3-5-19-15(7-10)23-12-4-6-22-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQVVIYCMQNDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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